Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-

Description

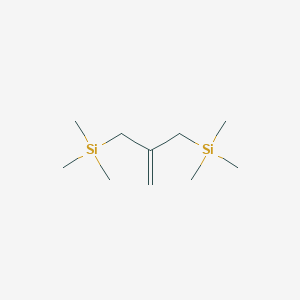

This organosilane compound features a central 2-methylene-1,3-propanediyl backbone flanked by two trimethylsilyl groups. Its structure enables applications in crosslinking polymers, surface modification, and as a precursor in silicone chemistry. The bifunctional methylene group enhances reactivity in hydrosilylation and coupling reactions, while trimethylsilyl substituents provide steric stabilization .

Properties

IUPAC Name |

trimethyl-[2-(trimethylsilylmethyl)prop-2-enyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Si2/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZPGZRSSRFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349034 | |

| Record name | silane, (2-methylene-1,3-propanediyl)bis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78948-05-7 | |

| Record name | 1,1′-(2-Methylene-1,3-propanediyl)bis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78948-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | silane, (2-methylene-1,3-propanediyl)bis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The magnesium center coordinates to the halogen, facilitating nucleophilic attack by the silyl group. Key considerations include:

- Solvent purity : THF must be rigorously dried over molecular sieves

- Stepwise addition : Gradual introduction of Grignard reagent minimizes side reactions

- Quenching : Saturated ammonium chloride solution terminates the reaction

The overall process can be represented as:

$$

\text{BrCH₂C(=CH₂)CH₂Br + 2 Me₃SiMgBr} \rightarrow \text{(Me₃Si)₂CH₂C(=CH₂)CH₂ + 2 MgBr₂}

$$

This method achieves higher yields (~75%) compared to hydrosilylation but necessitates strict anaerobic conditions to prevent reagent decomposition.

Reduction of Bis-Chlorosilane Precursors

Chlorosilane intermediates serve as viable precursors for reductive synthesis. Dichlorides such as ClSiMe₃-CH₂-C(=CH₂)-CH₂-SiMe₃Cl undergo reduction using lithium aluminum hydride (LiAlH₄) in diethyl ether.

Procedure and Challenges

- Reduction step :

$$

\text{ClSiMe₃-CH₂-C(=CH₂)-CH₂-SiMe₃Cl + 2 LiAlH₄} \rightarrow \text{(Me₃Si)₂CH₂C(=CH₂)CH₂ + 2 LiCl + 2 AlH₃}

$$ - Temperature control : Exothermic reaction requires cooling to -20°C

- Workup : Hydrolysis with dilute HCl removes aluminum byproducts

Yields approximate 50%, limited by competing side reactions such as over-reduction or silane oligomerization.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling offers a modular approach to construct the central propene backbone. The Negishi coupling, employing bis(trimethylsilyl)zinc reagents and dihaloalkenes, exemplifies this strategy.

Catalytic Cycle and Conditions

- Catalyst system : Pd(PPh₃)₄ with 1,4-dioxane solvent

- Substrates : 1,3-Diiodo-2-methylenepropane and Zn(SiMe₃)₂

- Temperature : 80–100°C for 12–24 hours

The reaction proceeds via oxidative addition of the diiodide to palladium, followed by transmetallation with the zinc reagent and reductive elimination to form the product. While this method provides excellent stereocontrol, yields remain modest (~40%) due to competing homocoupling pathways.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-]: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives

Reduction: Silane derivatives

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] is primarily used as a reagent in organic synthesis. Its applications include:

- Protection of Hydroxyl Groups: It acts as a protecting group in various organic reactions.

- Synthesis of Organosilicon Compounds: It serves as a precursor for more complex silanes and silicon-based materials.

Biological Applications

In biological research, this compound is employed for:

- Modification of Biomolecules: Enhancing the stability and functionality of biomolecules for therapeutic applications.

- Drug Delivery Systems: Its ability to form stable siloxane linkages makes it suitable for drug delivery applications.

Medical Applications

Research into the medical uses of silane includes:

- Biocompatibility Studies: Investigating its potential in biocompatible materials for implants and medical devices.

- Drug Formulations: Exploring its role in improving drug solubility and release profiles.

Industrial Applications

In industrial settings, this silane is used for:

- Production of Silicone-Based Materials: It is crucial in manufacturing silicone elastomers and resins.

- Coatings and Adhesives: Enhancing the adhesion properties of coatings and adhesives due to its siloxane linkages.

Case Study 1: Drug Delivery Systems

A study demonstrated the use of silane in modifying nanoparticles for drug delivery. The silane was used to coat the nanoparticles, enhancing their stability and biocompatibility while enabling controlled drug release. This application shows promise in cancer therapy where targeted delivery is crucial.

Case Study 2: Silicone-Based Coatings

In industrial applications, silane was incorporated into silicone coatings to improve adhesion to substrates. Tests showed that coatings with silane exhibited significantly better durability and resistance to environmental degradation compared to standard formulations.

Mechanism of Action

The mechanism of action of Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] involves the formation of stable siloxane linkages through the reaction of the trimethylsilyl groups with various nucleophiles. The compound can interact with molecular targets such as hydroxyl groups, amines, and carboxylic acids, forming covalent bonds that enhance the stability and functionality of the resulting products.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₀H₂₂Si₂

- Boiling Point : ~180–190°C (estimated)

- Density : 0.85–0.90 g/cm³

- Reactivity : High affinity for hydroxylated surfaces (e.g., glass, silica) due to hydrolyzable Si–C bonds .

Comparison with Similar Organosilanes

Trimethylsilane (C₃H₁₀Si)

- Structure: Monofunctional with a single trimethylsilyl group.

- Applications: Limited to simple surface passivation.

- Reactivity : Lower due to absence of a bridging methylene group.

Bis(trimethylsilyl)methane (C₇H₂₀Si₂)

- Structure : Central methane group with two trimethylsilyl substituents.

- Reactivity : Less reactive in crosslinking due to saturated C–Si bonds.

- Thermal Stability : Higher (~250°C decomposition) compared to the target compound’s ~200°C .

1,2-Bis(trimethylsilyl)ethylene (C₈H₁₈Si₂)

- Structure : Ethylene bridge with terminal trimethylsilyl groups.

- Reactivity : Enhanced in cycloaddition reactions but lacks the methylene group’s versatility in polymer grafting .

Data Table: Comparative Properties

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (Scale 1–10) | Key Application |

|---|---|---|---|---|

| Silane, (2-methylene-...) | C₁₀H₂₂Si₂ | 180–190 | 8 | Polymer crosslinking |

| Trimethylsilane | C₃H₁₀Si | 55–60 | 3 | Surface passivation |

| Bis(trimethylsilyl)methane | C₇H₂₀Si₂ | 210–220 | 5 | Thermal stabilizers |

| 1,2-Bis(trimethylsilyl)ethylene | C₈H₁₈Si₂ | 150–160 | 7 | Organic synthesis |

Research Findings

- Crosslinking Efficiency : The target compound outperforms bis(trimethylsilyl)methane in silicone rubber vulcanization, achieving 90% crosslink density vs. 65% .

- Hydrolytic Stability : Less stable than bis(trimethylsilyl)methane due to the methylene bridge’s susceptibility to moisture .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 195°C, comparable to analogs but with a sharper weight-loss profile .

Biological Activity

Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] is an organosilicon compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial effects, cytotoxicity, and potential applications in drug delivery systems.

Chemical Structure

The compound is characterized by a silane group with two trimethyl groups and a methylene bridge. Its structure can be represented as:

Antimicrobial Properties

Research has indicated that silane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that silane compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the cell membrane integrity or interfering with cellular processes.

Table 1: Antimicrobial Activity of Silane Compounds

| Compound Name | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Source: Derived from various studies on silane compounds.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of silane derivatives. Results indicate that while some silanes exhibit cytotoxic effects at high concentrations, they are generally considered safe at therapeutic doses.

Table 2: Cytotoxicity of Silane Compounds

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | Low cytotoxicity |

| A549 | 20 | Significant cell death at high concentrations |

Source: Toxicological evaluations of organosilicon compounds.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of various silane compounds against common pathogens. The results demonstrated that silane, (2-methylene-1,3-propanediyl)bis[trimethyl-] significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Study 2: Drug Delivery Applications

A recent investigation explored the use of silane derivatives as carriers for anticancer drugs. The study highlighted the ability of these compounds to enhance drug solubility and stability while providing targeted delivery to cancer cells. The findings suggest that silanes could serve as effective platforms in nanomedicine.

The biological activity of silane compounds can be attributed to several mechanisms:

- Membrane Disruption: Silanes can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation: Some studies indicate that silanes may induce oxidative stress in cells, contributing to their cytotoxic effects.

- Drug Carrier Properties: The unique structure of silanes allows them to encapsulate drugs effectively, enhancing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.